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Compound of Interest

Compound Name: QX-222 chloride

Cat. No.: B1662575 Get Quote

In-Depth Technical Guide: QX-222 Chloride
For Researchers, Scientists, and Drug Development Professionals

Introduction
QX-222 chloride is a quaternary ammonium derivative of the local anesthetic lidocaine. As a

permanently charged molecule, it exhibits distinct pharmacological properties compared to its

tertiary amine parent compound. Primarily known as a potent blocker of voltage-gated sodium

channels (Nav), QX-222 serves as a valuable research tool for investigating the mechanisms of

local anesthesia, nociception, and the structure-function relationships of ion channels. Its

positive charge restricts its ability to cross cell membranes, making it a useful probe for

studying the intracellular and extracellular binding sites of sodium channel blockers. This

technical guide provides a comprehensive overview of the chemical properties, structure, and

biological activity of QX-222 chloride, including experimental protocols and mechanistic

insights.

Chemical Properties and Structure
QX-222 chloride, systematically named N-(2,6-dimethylphenyl)-N,N,N-trimethyl-2-

oxoethanaminium chloride, is a white to off-white solid. Its chemical structure is characterized

by a lidocaine core with a quaternized amine, rendering it permanently cationic.
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Property Value Reference

Molecular Formula C₁₃H₂₁ClN₂O [1]

Molecular Weight 256.77 g/mol [1]

CAS Number 5369-00-6 [1]

Appearance White to off-white solid [1]

SMILES
O=C(NC1=C(C)C=CC=C1C)C-

-INVALID-LINK--(C)C.[Cl-]
[1]

Solubility Soluble in DMSO (125 mg/mL) [1]

Storage
4°C, sealed storage, away

from moisture
[1]

Structural Confirmation (Spectroscopic Data)
Note: Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for QX-222
chloride is not readily available in the public domain. The structural identity is primarily

confirmed through its synthesis from known precursors and its well-characterized biological

activity as a lidocaine derivative.

Synthesis
A detailed, peer-reviewed synthesis protocol for QX-222 chloride is not publicly available.

However, based on the synthesis of its precursors and related compounds, a likely synthetic

route involves a two-step process:

Synthesis of the tertiary amine precursor: The synthesis of the precursor, N-(2,6-

dimethylphenyl)-2-(dimethylamino)acetamide, can be achieved by reacting 2-chloro-N-(2,6-

dimethylphenyl)acetamide with dimethylamine.

Quaternization: The tertiary amine precursor is then quaternized using a methylating agent,

such as methyl iodide or dimethyl sulfate, to yield the final product, QX-222. The chloride salt

can be obtained through salt exchange.
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Mechanism of Action: Sodium Channel Blockade
QX-222 exerts its primary pharmacological effect by blocking voltage-gated sodium channels.

Due to its permanent positive charge, its mechanism of action is highly dependent on the route

of application and the state of the channel.

Site of Action
QX-222 binds to a receptor site located within the inner pore of the sodium channel. Unlike the

parent compound lidocaine, which can cross the cell membrane in its neutral form, QX-222 can

only access its binding site from the intracellular side of the membrane when the channel is in

an open conformation. This property makes it a useful tool for studying the pore structure and

gating mechanisms of sodium channels.

State-Dependent Blockade
The blocking action of QX-222 is state-dependent, meaning its affinity for the sodium channel is

influenced by the conformational state of the channel (resting, open, or inactivated). QX-222

exhibits a higher affinity for the open and inactivated states of the channel compared to the

resting state. This results in a "use-dependent" or "phasic" block, where the degree of inhibition

increases with repetitive stimulation (i.e., more frequent channel opening).

Signaling Pathway of Sodium Channel Blockade
The following diagram illustrates the proposed mechanism of QX-222 action on a voltage-gated

sodium channel from the intracellular side.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular

Intracellular

{Extracellular Gate|Pore|Intracellular Gate} Na+Na+ influx

QX-222

Binds to inner pore, blocking Na+ flow

Na+

Depolarization opens channel

Enters open channel

Click to download full resolution via product page

Caption: Mechanism of intracellular blockade of a voltage-gated sodium channel by QX-222.

Experimental Protocols
In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation
(SNL)
The Spinal Nerve Ligation (SNL) model is a widely used surgical model in rodents to induce

neuropathic pain, characterized by allodynia and hyperalgesia. QX-222 has been shown to be

effective in reversing thermal hypersensitivity in this model.

Methodology:

Animal Preparation: Adult male Sprague-Dawley rats (200-250 g) are used. The animals are

housed under standard laboratory conditions with ad libitum access to food and water.

Anesthesia: The rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane

or a ketamine/xylazine cocktail).

Surgical Procedure:
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A dorsal midline incision is made to expose the vertebrae.

The L4 to L6 spinal nerves are exposed by removing the L6 transverse process.

The L5 and L6 spinal nerves are carefully isolated from the surrounding tissue.

The isolated L5 and L6 spinal nerves are tightly ligated with a silk suture.

The muscle layers are sutured, and the skin incision is closed with wound clips.

Post-operative Care: Animals are monitored during recovery from anesthesia and provided

with appropriate post-operative analgesia for a limited period. They are housed individually to

prevent interference with the surgical site.

Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia (e.g.,

using von Frey filaments) and thermal hyperalgesia (e.g., using a plantar test device), are

assessed at baseline before surgery and at various time points after surgery.

Drug Administration: QX-222 chloride is dissolved in a suitable vehicle (e.g., saline) and

administered, for example, via intravenous infusion.

Workflow Diagram:
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Caption: Experimental workflow for the Spinal Nerve Ligation (SNL) model of neuropathic pain.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Recording
Whole-cell patch-clamp electrophysiology is used to study the effects of QX-222 on sodium

currents in isolated cells.

Methodology:
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Cell Preparation: A suitable cell line expressing the sodium channel of interest (e.g., HEK293

cells stably transfected with a specific Nav subtype) is cultured on glass coverslips.

Recording Solutions:

External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10

Glucose (pH adjusted to 7.4 with NaOH).

Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH

adjusted to 7.2 with CsOH). QX-222 chloride is added to the internal solution at the

desired concentration.

Electrode Preparation: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ

when filled with the internal solution.

Recording:

A coverslip with adherent cells is placed in a recording chamber on the stage of an

inverted microscope and continuously perfused with the external solution.

A high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell

membrane.

The cell membrane is ruptured to achieve the whole-cell configuration.

Sodium currents are elicited by applying a series of voltage steps using a patch-clamp

amplifier.

Data is acquired and analyzed using appropriate software.

Pharmacological and Pharmacokinetic Profile
Pharmacodynamics
The primary pharmacodynamic effect of QX-222 is the dose-dependent inhibition of voltage-

gated sodium channels. As a research tool, specific IC₅₀ values against different sodium

channel subtypes are crucial for interpreting experimental results.
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Note: A comprehensive panel of IC₅₀ values for QX-222 chloride against all Nav subtypes is

not readily available in the public literature.

Pharmacokinetics
Due to its permanent charge, QX-222 chloride has very limited lipid solubility and does not

readily cross biological membranes. This significantly influences its pharmacokinetic properties.

Absorption: Poorly absorbed orally and does not significantly penetrate the blood-brain

barrier.

Distribution: Primarily restricted to the extracellular space.

Metabolism and Excretion: As a quaternary ammonium compound, it is not expected to

undergo significant metabolism and is likely excreted unchanged, primarily via the kidneys.

Note: Detailed pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) for

QX-222 chloride are not well-documented in publicly available literature.

Conclusion
QX-222 chloride is an indispensable tool for the study of voltage-gated sodium channels. Its

unique property as a membrane-impermeant, permanently charged blocker allows for the

detailed investigation of the intracellular binding site and the state-dependent nature of sodium

channel inhibition. While its clinical applications are limited by its pharmacokinetic profile, its

utility in preclinical research continues to provide valuable insights into the mechanisms of pain

and the development of novel analgesics. Further research to fully characterize its

spectroscopic properties and subtype selectivity would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [chemical properties and structure of QX-222 chloride].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662575#chemical-properties-and-structure-of-qx-
222-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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